Benzenesulfonamide, 4-(cyanoamino)-
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Overview
Description
Benzenesulfonamide, 4-(cyanoamino)- is a chemical compound with the molecular formula C7H7N3O2S It is a derivative of benzenesulfonamide, characterized by the presence of a cyanoamino group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(cyanoamino)- typically involves the reaction of benzenesulfonyl chloride with 4-aminobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amino group of 4-aminobenzonitrile .
Industrial Production Methods
Industrial production methods for benzenesulfonamide, 4-(cyanoamino)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(cyanoamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 4-(cyanoamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-(cyanoamino)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells or inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the cyanoamino group, making it less reactive in certain chemical reactions.
4-Aminobenzenesulfonamide: Contains an amino group instead of a cyanoamino group, leading to different reactivity and applications.
4-Cyanobenzenesulfonamide: Similar structure but lacks the amino functionality, affecting its biological activity.
Uniqueness
Benzenesulfonamide, 4-(cyanoamino)- is unique due to the presence of both the sulfonamide and cyanoamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
91772-10-0 |
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Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
4-(cyanoamino)benzenesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-5-10-6-1-3-7(4-2-6)13(9,11)12/h1-4,10H,(H2,9,11,12) |
InChI Key |
PWDRDTFOAFMVKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC#N)S(=O)(=O)N |
Origin of Product |
United States |
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